
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzoyl chloride (CAS: Not explicitly listed in evidence) is a fluorinated aromatic acyl chloride characterized by a methoxy (-OCH₃) group at position 3 and a trifluoromethyl (-CF₃) group at position 5 on the benzoyl ring. This compound is primarily used in research and development for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated substituents enhance lipophilicity and metabolic stability, making it valuable in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-Methoxy-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-5-(trifluoromethyl)benzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Bases: Such as triethylamine, used to neutralize acids formed during reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates, making it valuable in the development of targeted therapies for diseases such as cancer and infectious diseases .
Case Study: Antiviral Agents
In a study focusing on antiviral compounds, derivatives of this compound were synthesized and evaluated for their efficacy against viral replication. The results indicated that modifications to the compound significantly improved antiviral activity, demonstrating its potential as a lead compound in drug discovery .
Agricultural Chemicals
Formulation of Agrochemicals
This compound plays a crucial role in the formulation of agrochemicals, including herbicides and fungicides. Its fluorinated structure contributes to improved efficacy and selectivity, leading to enhanced crop yields and reduced environmental impact .
Case Study: Herbicide Development
Research has shown that incorporating this compound into herbicide formulations resulted in higher effectiveness against specific weed species while minimizing damage to crops. Field trials demonstrated a significant increase in yield compared to conventional herbicides .
Material Science
Development of Advanced Materials
In material science, this compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and resistance to environmental factors make it suitable for applications requiring durability and longevity .
Case Study: Coating Formulations
A study exploring the use of this compound in coating formulations revealed that it significantly improved the scratch resistance and thermal stability of the coatings. This advancement is particularly beneficial for applications in automotive and aerospace industries .
Analytical Chemistry
Reagent for Analytical Methods
The compound is also utilized as a reagent in analytical chemistry for detecting and quantifying other compounds. Its ability to form stable derivatives allows for accurate measurements, providing researchers with reliable data for their studies .
Case Study: Quantitative Analysis
In a quantitative analysis study, researchers used this compound to develop a method for detecting trace levels of pollutants in water samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical | Intermediate in drug synthesis | Enhanced biological activity |
Agricultural Chemicals | Formulation of herbicides and fungicides | Improved efficacy and selectivity |
Material Science | Development of polymers and coatings | Chemical stability and environmental resistance |
Analytical Chemistry | Reagent for detection and quantification | High sensitivity and reliability |
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Methoxy-5-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides, focusing on substituent positions, molecular properties, and applications.
Key Differences and Implications
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups : The -CF₃ group (strong electron-withdrawing) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions compared to -CH₃ or -OCH₃ .
- Methoxy vs. Chloro : Methoxy (-OCH₃) is electron-donating, which slightly reduces reactivity compared to chloro (-Cl) substituents (electron-withdrawing) in 3-Chloro-5-(trifluoromethyl)benzoyl chloride .
Physical Properties :
- Boiling Points : 3-(Trifluoromethyl)benzoyl chloride (boiling point: 78–79°C at 16 mmHg) has a lower boiling point than 4-Methoxy-3-(trifluoromethyl)benzoyl chloride due to reduced molecular symmetry .
- Moisture Sensitivity : Compounds with -OCF₃ (e.g., 3-Methyl-5-(trifluoromethoxy)benzoyl chloride) are highly moisture-sensitive, requiring anhydrous handling .
Applications: Pharmaceuticals: 5-Methoxy-2,3,4-trifluorobenzoyl chloride is critical in synthesizing moxifloxacin, a fluoroquinolone antibiotic . Materials Science: 3,5-Bis(trifluoromethyl)benzoyl chloride derivatives are used in fluorinated polyamide membranes for enhanced chemical resistance .
Biological Activity
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₉H₆ClF₃O
- Molecular Weight : 232.59 g/mol
- CAS Number : 916420-92-3
The presence of the trifluoromethyl group contributes to its unique reactivity and biological properties, making it a valuable intermediate in organic synthesis.
This compound primarily acts through nucleophilic substitution reactions. It can interact with various biomolecules, including enzymes and proteins, leading to alterations in their function. The compound is known to engage in:
- Covalent Bonding : Interacts with nucleophiles such as amines and alcohols, forming stable complexes.
- Enzyme Inhibition : It has been shown to inhibit specific kinases crucial for cell signaling pathways, affecting cellular growth and proliferation.
Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase enzymes and promoting DNA fragmentation. This effect is particularly notable in certain tumor types, where the compound interferes with the cell cycle, especially at the G1 phase.
Cytotoxicity
The compound exhibits dose-dependent cytotoxicity. At lower concentrations, it may exert therapeutic effects, such as reducing tumor growth; however, at higher doses, it can lead to adverse effects including:
- Liver and kidney damage
- Gastrointestinal distress
- Neurotoxicity
These findings underscore the importance of dosage in determining the safety and efficacy of the compound in preclinical studies.
Biochemical Pathways
This compound is involved in several metabolic pathways:
- Phase I Reactions : Primarily metabolized in the liver through oxidation.
- Phase II Reactions : Involves conjugation processes that lead to the formation of metabolites for excretion.
Understanding these pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.
Research Applications
The compound has several applications across various fields:
Field | Application |
---|---|
Chemistry | Intermediate for synthesizing complex organic molecules |
Biology | Preparation of biologically active compounds for research |
Medicine | Precursor in pharmaceutical synthesis |
Industry | Production of agrochemicals and other industrial chemicals |
Anti-Trypanosomal Activity
A study evaluated imidamide analogs derived from similar structures to assess their anti-trypanosomal activity against Trypanosoma brucei. While some derivatives showed promise, they also exhibited significant cytotoxicity towards mammalian cells. This highlights the challenge of achieving selectivity for parasitic targets over human cells .
Antimicrobial Activity
Research into related trifluoromethyl compounds has demonstrated antibacterial activity against various strains. For instance, derivatives with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methoxy-5-(trifluoromethyl)benzoyl chloride from its benzoic acid precursor?
- Methodology : The compound is typically synthesized via chlorination of 3-methoxy-5-(trifluoromethyl)benzoic acid. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used under anhydrous conditions. For example, refluxing the benzoic acid with SOCl₂ in dry dichloromethane at 60–70°C for 4–6 hours yields the acyl chloride. Excess reagent is removed via distillation under reduced pressure .
- Key Considerations : Moisture must be rigorously excluded to avoid hydrolysis. Reaction progress can be monitored by FT-IR (disappearance of -OH and -COOH peaks) or TLC.
Q. How can purity and structural integrity be validated after synthesis?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), trifluoromethyl (-CF₃), and carbonyl (C=O) groups. For instance, the carbonyl carbon in benzoyl chloride typically resonates at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 234.00205 for C₉H₆ClF₃O₂) .
- Elemental Analysis : Confirms C, H, Cl, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The -CF₃ group enhances electrophilicity of the carbonyl carbon by withdrawing electron density via inductive effects. This facilitates nucleophilic attack by amines, alcohols, or water. For example, in amide formation, the reaction with primary amines proceeds at lower temperatures (0–25°C) compared to non-fluorinated analogs .
- Experimental Design : Kinetic studies using in situ IR or conductivity measurements can quantify reaction rates. Solvent polarity (e.g., DMF vs. THF) and steric effects of substituents should be optimized .
Q. What are the applications of this compound in developing chiral stationary phases (CSPs) for supercritical fluid chromatography (SFC)?
- Methodology : The acyl chloride is reacted with cellulose derivatives to form benzoate-based CSPs. For instance, bonding to cellulose tris(3,5-dimethylphenylcarbamate) via a triazine linker enhances enantioselectivity for fluorinated pharmaceuticals. Columns are packed into 4.6 mm × 250 mm hardware and tested with racemic mixtures (e.g., β-blockers) under SFC conditions (CO₂/MeOH mobile phase) .
- Data Analysis : Chiral resolution (α) and peak symmetry are evaluated using USP tailing factor calculations. Thermal stability of the phase is assessed via thermogravimetric analysis (TGA) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profiling :
- Moisture Sensitivity : The compound is hygroscopic; prolonged exposure to humidity leads to hydrolysis back to the benzoic acid. Storage under inert gas (argon) with molecular sieves is recommended .
- Thermal Stability : Accelerated degradation studies (40–60°C) monitored by HPLC show <5% decomposition over 30 days when stored at –20°C in amber vials .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported boiling points for related benzoyl chlorides: How to reconcile these?
- Analysis : Literature values for trifluoromethyl-substituted benzoyl chlorides vary due to differences in measurement conditions (e.g., pressure). For example, 4-(trifluoromethyl)benzoyl chloride has a bp of 78–79°C at 16 mmHg , while 2-chloro-4-fluoro analogs may require higher vacuum. Always cross-reference data from authoritative sources (e.g., CRC Handbook or NIST ).
Q. Methodological Best Practices
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions. For scale-up, consider continuous flow reactors to improve yield and safety.
- Characterization : Combine multiple techniques (e.g., XRD for crystalline derivatives , NMR for solution-state structure).
- Applications : Prioritize fluorinated analogs in drug discovery for improved metabolic stability and bioavailability .
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMFMHOCMZSKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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